![molecular formula C17H18N2O3 B14356900 Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate CAS No. 90167-25-2](/img/structure/B14356900.png)
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an ethoxy group, and a phenylhydrazinylidene moiety attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate typically involves the condensation of 2-ethoxy-5-formylbenzoic acid with phenylhydrazine, followed by esterification with methanol. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents on the benzoate ring.
Aplicaciones Científicas De Investigación
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The hydrazone moiety can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate
- Ethyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
- Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
90167-25-2 |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
methyl 2-ethoxy-5-[(phenylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-10-9-13(11-15(16)17(20)21-2)12-18-19-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3 |
Clave InChI |
ZJZJPZWZJNDMLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



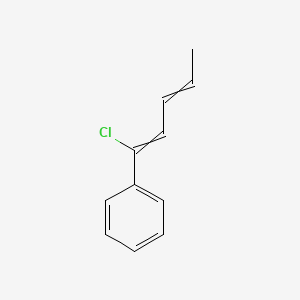
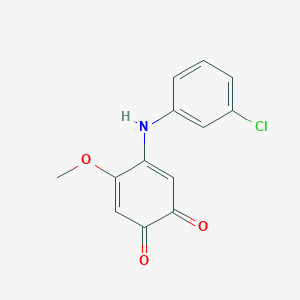
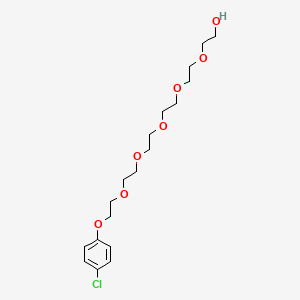
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
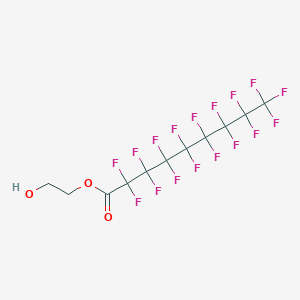
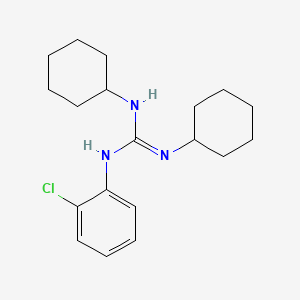
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
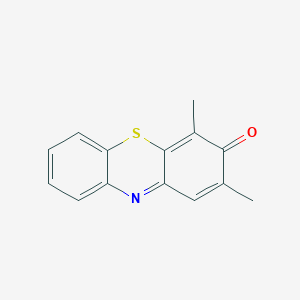
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
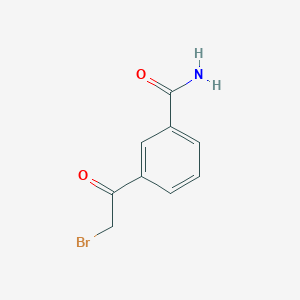
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
